N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a sulfonamide group attached to a methylbenzene ring. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 2,4-dimethoxypyrimidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonamides.
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or reduced sulfonamides.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of antibacterial agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide
- N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide
Uniqueness
N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a methyl group on the benzene ring. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-4-6-10(7-5-9)21(17,18)16-11-8-14-13(20-3)15-12(11)19-2/h4-8,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMFOXSTWTUQGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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